molecular formula C18H14F2NOP B596499 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine CAS No. 144091-76-9

3-[Bis(4-fluorophenyl)phosphinyl]benzenamine

Cat. No. B596499
M. Wt: 329.287
InChI Key: LHSZQFBOQKJCMQ-UHFFFAOYSA-N
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Description

3-[Bis(4-fluorophenyl)phosphinyl]benzenamine is an aminophenyl compound . It has a molecular formula of C18H14F2NOP and a molecular weight of 329.28 .


Synthesis Analysis

This compound reacts with epoxy resins to form a thermosetting polymer . It has been shown to react with amines in the presence of heat .


Molecular Structure Analysis

The molecular structure of 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine is represented by the smiles notation: C1=CC(=CC(=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N .


Chemical Reactions Analysis

3-[Bis(4-fluorophenyl)phosphinyl]benzenamine reacts with epoxy resins to form a thermosetting polymer . It has also been shown to react with amines in the presence of heat, forming a stable and insoluble multiphase system .


Physical And Chemical Properties Analysis

The compound has a density of 1.32 . Other physical and chemical properties such as boiling point, melting point, and MSDS are available but not explicitly mentioned in the sources .

properties

IUPAC Name

3-bis(4-fluorophenyl)phosphorylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2NOP/c19-13-4-8-16(9-5-13)23(22,17-10-6-14(20)7-11-17)18-3-1-2-15(21)12-18/h1-12H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSZQFBOQKJCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Bis(4-fluorophenyl)phosphinyl]benzenamine

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